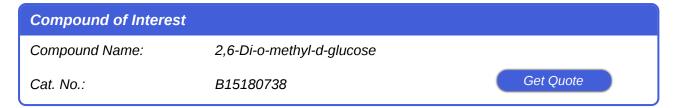


An In-Depth Technical Guide to 2,6-Di-O-methyl-D-glucose

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose. While less common than other methylated glucose isomers, its specific methylation pattern at the C2 and C6 positions offers unique chemical properties that make it a valuable tool in glycoscience research. This technical guide provides a comprehensive overview of **2,6-Di-O-methyl-D-glucose**, including its chemical structure, physicochemical properties, proposed synthesis, analytical characterization, and potential biological significance. Due to the limited availability of data for this specific isomer, information from related compounds is included for comparative purposes.

Introduction

Methylated monosaccharides are crucial for the structural analysis of complex carbohydrates and play a significant role in various biological processes. The selective methylation of hydroxyl groups on a sugar molecule, such as D-glucose, alters its polarity, reactivity, and ability to form hydrogen bonds. This modification is instrumental in techniques like methylation analysis for determining the linkage positions in polysaccharides and oligosaccharides. **2,6-Di-O-methyl-D-glucose**, with its free hydroxyl groups at the C3 and C4 positions, serves as a specific building block or analytical standard in carbohydrate chemistry.

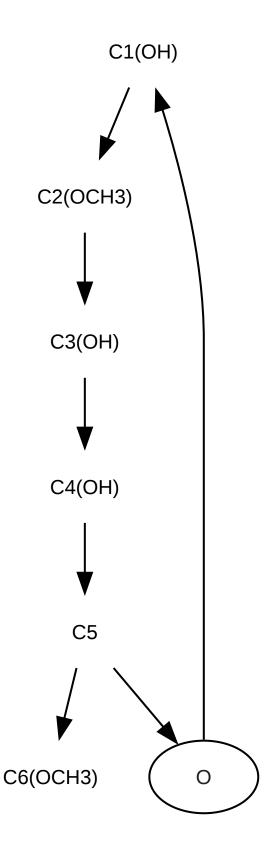


Chemical Structure and Properties

2,6-Di-O-methyl-D-glucose is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . The methyl groups are attached to the hydroxyl groups at the C2 and C6 positions of the glucopyranose ring.

Structure:





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Caption: Pyranose ring structure of **2,6-Di-O-methyl-D-glucose**.



Physicochemical Properties

Specific experimental data for the physical properties of **2,6-Di-O-methyl-D-glucose** are not readily available in the literature. However, based on the properties of D-glucose and other methylated glucose derivatives, the following can be inferred.

Table 1: Estimated and Comparative Physicochemical Properties

Property	2,6-Di-O-methyl-D- glucose (Estimated)	D-Glucose[1][2]	2,3,4,6-Tetra-O- methyl-D- glucose[3]
Molecular Formula	C8H16O6	C6H12O6	C10H20O6
Molecular Weight	208.21 g/mol	180.16 g/mol	236.26 g/mol
Melting Point	Data not available	146 °C (α-anomer), 150 °C (β-anomer)	96-99 °C
Boiling Point	Data not available	Decomposes	Data not available
Solubility	Expected to be soluble in water and polar organic solvents	Soluble in water	Soluble in water, ethanol, and chloroform
Specific Rotation	Data not available	[α]D +112.2° (α- anomer), +18.7° (β- anomer)	Data not available

Synthesis of 2,6-Di-O-methyl-D-glucose

A specific, optimized experimental protocol for the synthesis of **2,6-Di-O-methyl-D-glucose** is not well-documented in readily accessible literature. However, a plausible synthetic route can be designed based on established methods of selective protection and methylation of glucose. The key challenge lies in the selective methylation of the hydroxyl groups at the C2 and C6 positions while leaving the C3 and C4 hydroxyls unprotected.

Proposed Synthetic Pathway

A multi-step synthesis would likely involve the following conceptual workflow:





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Caption: Proposed synthetic workflow for **2,6-Di-O-methyl-D-glucose**.

Detailed Experimental Considerations

Step 1: Selective Protection

- Protection of the anomeric hydroxyl (C1): D-glucose can be converted to its methyl glucoside (e.g., methyl α-D-glucopyranoside) by reacting with methanol in the presence of an acid catalyst (e.g., HCl)[4]. This protects the anomeric position and simplifies the subsequent reaction mixture.
- Protection of C3 and C4 hydroxyls: A common strategy for differentiating the hydroxyl groups is the formation of a benzylidene acetal, which selectively protects the C4 and C6 hydroxyls. However, to leave C3 and C4 free for a later step, a different strategy is needed. One possibility is to use a bulky protecting group that preferentially reacts with the primary C6 hydroxyl and then a second protecting group for C3 and C4. A more direct approach might involve the use of stannylene acetals, which can activate specific hydroxyl groups for subsequent reactions.

Step 2: Methylation

With the C1, C3, and C4 positions protected, the remaining free hydroxyls at C2 and C6 can be methylated. The Purdie methylation (using methyl iodide and silver oxide) or the Haworth methylation (using dimethyl sulfate and sodium hydroxide) are common methods[5].



Step 3: Deprotection

The protecting groups from C1, C3, and C4 must be removed under conditions that do not cleave the newly formed methyl ethers at C2 and C6. This typically involves mild acid hydrolysis to remove acetal and glycosidic protecting groups.

Analytical Characterization

The structural elucidation of **2,6-Di-O-methyl-D-glucose** would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric proton (H1), the ring protons (H2-H6), and the two methoxy groups. The chemical shifts and coupling constants of the ring protons would be indicative of their stereochemistry. The presence of two distinct methoxy singlets would confirm the di-methylation.
- 13C NMR: The carbon NMR spectrum would show eight distinct signals: six for the glucose ring carbons and two for the methoxy carbons. The chemical shifts of C2 and C6 would be significantly different from those in unsubstituted glucose, confirming the positions of methylation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) (Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.)



Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C1	~5.2 (a), ~4.6 (β)	~93 (α), ~97 (β)
C2	~3.5	~84
C3	~3.7	~74
C4	~3.4	~70
C5	~3.8	~72
C6	~3.7, ~3.9	~72
2-OCH₃	~3.6	~60
6-OCH₃	~3.4	~59

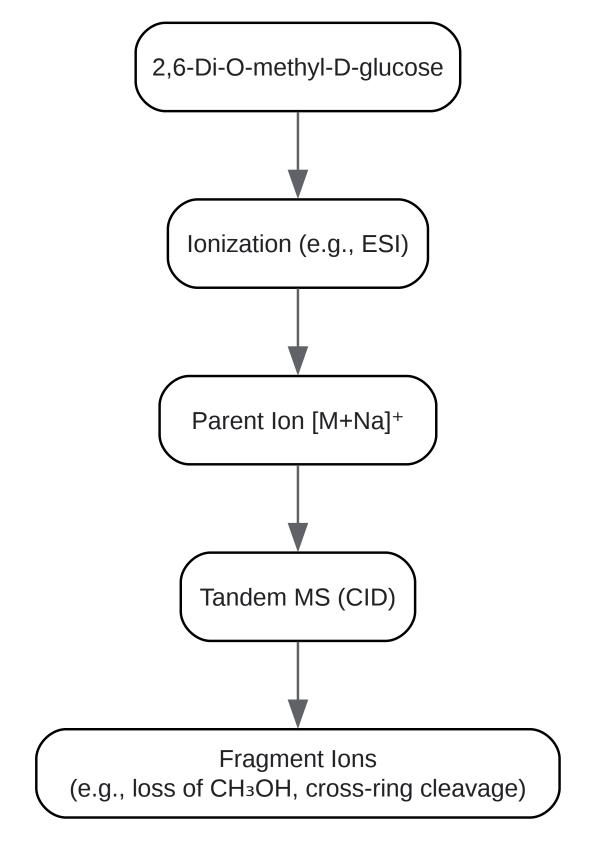
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of methylated sugars.

- Electron Ionization (EI-MS): For the volatile, per-O-silylated derivative, EI-MS would show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the pyranose ring and the loss of substituents.
- Electrospray Ionization (ESI-MS): ESI-MS of the underivatized molecule would likely show adducts with sodium [M+Na]⁺ or other cations. Tandem MS (MS/MS) of the parent ion would reveal fragment ions corresponding to the loss of methoxy groups and cross-ring cleavages, which can help to pinpoint the locations of the methyl groups[6][7].

Fragmentation Analysis Workflow:





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Caption: Mass spectrometry fragmentation analysis workflow.



Biological Significance and Applications

The biological role of **2,6-Di-O-methyl-D-glucose** is not well-established. However, partially methylated sugars can serve as important tools in biological research:

- Enzyme Substrate Specificity: It can be used to probe the active sites of glycosidases and glycosyltransferases to understand how the presence of methyl groups at specific positions affects enzyme binding and activity.
- Carbohydrate-Protein Interactions: As a modified ligand, it can be used in binding studies to investigate the structural requirements for carbohydrate-binding proteins (lectins).
- Metabolic Tracer: While less common than isotopically labeled glucose, in specific contexts, it could be used to trace metabolic pathways, assuming it is not readily metabolized.
 Research on 3-O-methyl-D-glucose has shown it to be metabolically stable in the brain, making it a useful tool for studying glucose transport[8]. The metabolic fate of the 2,6-isomer would require experimental investigation.

Conclusion

2,6-Di-O-methyl-D-glucose is a specific, partially methylated derivative of D-glucose. While detailed experimental data for this particular isomer is sparse in the literature, its synthesis and characterization can be approached using established methodologies in carbohydrate chemistry. Its unique structure, with free hydroxyl groups at C3 and C4, makes it a potentially valuable tool for research in glycobiology, particularly for studying enzyme mechanisms and carbohydrate-protein interactions. Further research is needed to fully elucidate its properties and explore its applications in drug development and other scientific fields.

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